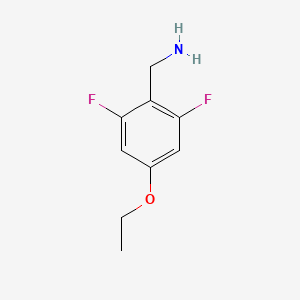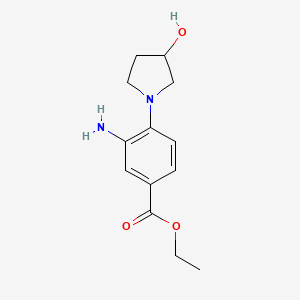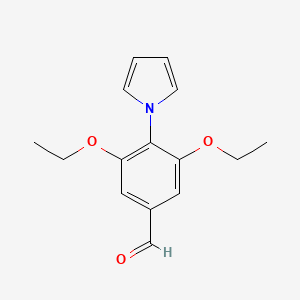
3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde is C15H17NO3. The molecular weight is 259.3 g/mol.Applications De Recherche Scientifique
Synthesis and Properties of Porphyrin Derivatives
Selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals in a two-solvent system led to the synthesis of 4-(alkoxysilyl)benzaldehydes. These compounds, when reacted with pyrrole, yielded tetrakis[4-(alkoxysilyl)phenyl]porphyrins. These porphyrins, upon hydrolysis-condensation, formed a porphyrin-silica hybrid (PSH), which showed mesoporous characteristics and a high specific surface area, making it potentially useful for catalysis and material science applications (Ishida et al., 2010).
Antimicrobial Activity of Pyrrole Derivatives
A study on the synthesis of novel substituted pyrrole derivatives revealed their potential for antimicrobial applications. These compounds, synthesized from reactions involving substituted benzaldehydes and pyrrole, were evaluated for in vitro antibacterial activity, suggesting a possible application of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde in developing new antimicrobial agents (Kumar et al., 2017).
Electrochemical Polymerization and Catalytic Activity
The electrochemical polymerization of pyrrole containing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) side chains on a Pt electrode demonstrated significant electrocatalytic activity for benzyl alcohol oxidation. This research indicates that derivatives of pyrrole, such as 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde, could be explored for their electrochemical properties and potential applications in catalysis (Lu et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-diethoxy-4-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-18-13-9-12(11-17)10-14(19-4-2)15(13)16-7-5-6-8-16/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQYXBAZSGBEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)

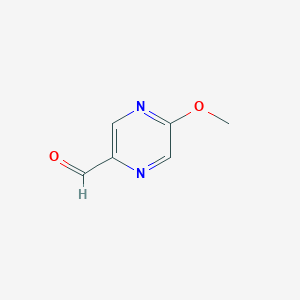
![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)
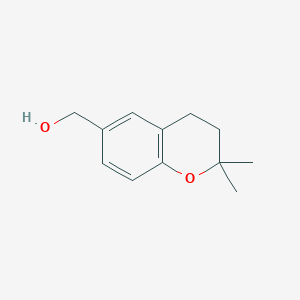
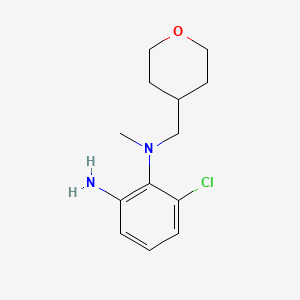
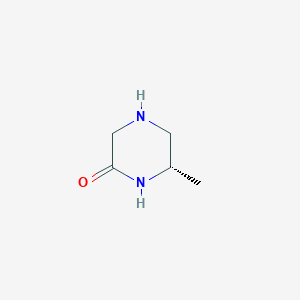
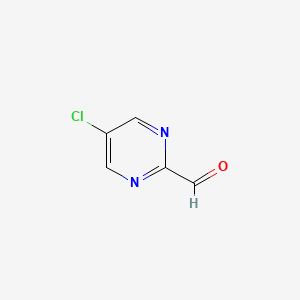
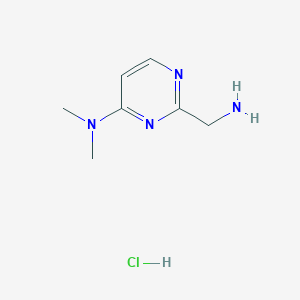
![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
